molecular formula C6H5N3O B056163 5-Methoxypyrimidine-4-carbonitrile CAS No. 114969-64-1

5-Methoxypyrimidine-4-carbonitrile

Cat. No. B056163
CAS RN: 114969-64-1
M. Wt: 135.12 g/mol
InChI Key: RWMFHPHWGAKDAO-UHFFFAOYSA-N
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Description

5-Methoxypyrimidine-4-carbonitrile is a chemical compound used in various scientific research . It is a building block that can be used in the synthesis of a variety of chemical compounds .


Physical And Chemical Properties Analysis

5-Methoxypyrimidine-4-carbonitrile is a solid at room temperature . It has a molecular weight of 135.13 . Other physical and chemical properties such as solubility, lipophilicity, and druglikeness are also available .

Scientific Research Applications

Synthesis and Spectroscopic Analysis

The pyridine and pyrimidine derivatives, including variations of methoxypyrimidine compounds, have been synthesized and analyzed for their structural and spectroscopic properties. For example, studies have shown the synthesis of pyridine derivatives through novel protocols, revealing significant insights into their structural differences compared to corresponding cyano and nitro pyridines. Spectroscopic methods such as FT-IR, FT-R, NMR, and UV–vis absorption have been utilized to study these compounds' structural features and interactions. These studies contribute to a deeper understanding of the molecular structure and potential applications of methoxypyrimidine compounds in various scientific fields (Tranfić et al., 2011; Jukić et al., 2010).

Cytotoxic Activity Assessment

Methoxypyrimidine derivatives have been synthesized and assessed for their cytotoxic activities against various cancer cell lines. These compounds, bearing aryl substituents, have shown promising antiproliferative effects, indicating their potential in cancer research and therapy. The cytotoxicity assessments of these compounds highlight their relevance in developing new therapeutic agents (Al‐Refai et al., 2019).

Microbiological Activity

The synthesis of methoxypyrimidine derivatives and their microbiological activity has been a subject of research, with some compounds demonstrating noticeable bacteriostatic or tuberculostatic activity. These findings suggest the potential use of methoxypyrimidine compounds in developing new antimicrobial agents, contributing to the fight against bacterial infections and tuberculosis (Miszke et al., 2008).

Green Chemistry Approaches

Recent studies have focused on sustainable and efficient methods for synthesizing pyrimidine derivatives, including methoxypyrimidine compounds. For instance, microwave-assisted synthetic schemes have been developed, offering eco-friendly and high-yielding approaches to synthesizing these compounds. These green chemistry methods not only provide a more sustainable way of producing methoxypyrimidine derivatives but also open new avenues for research and application in various scientific domains (Karati et al., 2022).

Corrosion Inhibition

Pyrimidine derivatives have also been investigated for their corrosion inhibition performance, with some studies demonstrating their effectiveness in protecting mild steel in acidic environments. These compounds' ability to act as corrosion inhibitors makes them valuable in industrial applications, where they can contribute to increasing the lifespan and durability of metal structures (Yadav et al., 2016).

Safety and Hazards

5-Methoxypyrimidine-4-carbonitrile has been classified with the signal word "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

5-methoxypyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-10-6-3-8-4-9-5(6)2-7/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMFHPHWGAKDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201295931
Record name 5-Methoxy-4-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114969-64-1
Record name 5-Methoxy-4-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114969-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-4-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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